2-methyl-5-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-DIMETHYL-4-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-2-BUTYNYL ACETATE is a complex organic compound with a unique structure that includes a pyridine ring and a tetrahydropyridine moiety
Preparation Methods
The synthesis of 1,1-DIMETHYL-4-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-2-BUTYNYL ACETATE typically involves multiple steps, including the formation of the pyridine ring and the tetrahydropyridine moiety. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
1,1-DIMETHYL-4-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-2-BUTYNYL ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,1-DIMETHYL-4-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-2-BUTYNYL ACETATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
When compared to other similar compounds, 1,1-DIMETHYL-4-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-2-BUTYNYL ACETATE stands out due to its unique structure and properties. Similar compounds include other pyridine derivatives and tetrahydropyridine-containing molecules. The specific arrangement of functional groups in this compound gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C18H24N2O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
[2-methyl-5-[(2S)-2-pyridin-3-ylpiperidin-1-yl]pent-3-yn-2-yl] acetate |
InChI |
InChI=1S/C18H24N2O2/c1-15(21)22-18(2,3)10-7-13-20-12-5-4-9-17(20)16-8-6-11-19-14-16/h6,8,11,14,17H,4-5,9,12-13H2,1-3H3/t17-/m0/s1 |
InChI Key |
GNWAMRKWTSNQHE-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)C#CCN1CCCC[C@H]1C2=CN=CC=C2 |
Canonical SMILES |
CC(=O)OC(C)(C)C#CCN1CCCCC1C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.